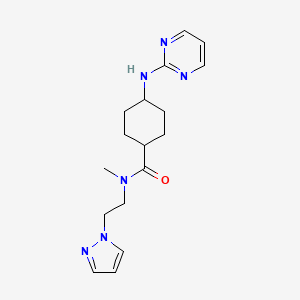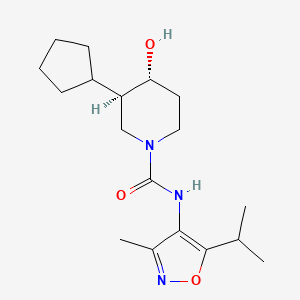![molecular formula C15H23N3O2 B7346569 (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346569.png)
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepan-2-ones. It is commonly known as EPD or Ethyl Pyridinyl Diazepan. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to exert its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By enhancing GABA activity, this compound may help to reduce anxiety, seizures, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models. It has also been shown to reduce anxiety and induce sedation in animal models. In addition, it has been shown to reduce alcohol consumption and withdrawal symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its well-established synthesis method. This allows researchers to obtain the compound in a relatively pure form, which is essential for conducting accurate experiments. However, one of the limitations of using this compound in lab experiments is its potential for side effects. As with any chemical compound, this compound may have unintended effects on the body, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one. One area of research is the potential for this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models, which suggests that it may be a promising treatment for epilepsy. Another area of research is the potential for this compound as a treatment for alcohol addiction. Studies have shown that this compound can reduce alcohol consumption and withdrawal symptoms in animal models, which suggests that it may be a promising treatment for alcohol addiction. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for treating other neurological disorders.
Méthodes De Synthèse
The synthesis of (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one involves the reaction of 2-amino-5-ethylpyridine with 2-bromoethyl ethyl ketone in the presence of a base. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The yield of the synthesis process is typically around 60%.
Applications De Recherche Scientifique
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a treatment for alcohol addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-13-15(19)16-9-6-10-18(13)11-12-7-5-8-14(17-12)20-4-2/h5,7-8,13H,3-4,6,9-11H2,1-2H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJWEBNOYZFOTA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=NC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=NC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![(2S,5R)-N-[2-(3-methylphenyl)propan-2-yl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7346530.png)
![N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346543.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![(3R)-4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346555.png)
![(3S)-3-ethyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7346557.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)
![(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one](/img/structure/B7346565.png)
![2-[[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7346575.png)